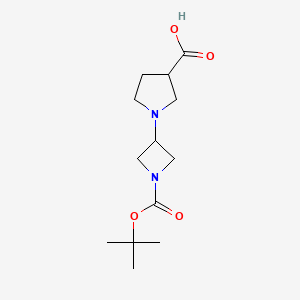
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile building block in synthetic chemistry and drug development.
Vorbereitungsmethoden
The synthesis of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihaloalkane or a dihaloalkene.
Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings through a suitable linker, such as a carboxylic acid or an ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the Boc protecting group can enhance the compound’s stability and bioavailability, allowing it to reach its target site more effectively.
Vergleich Mit ähnlichen Verbindungen
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-methyl-1H-pyrazole-3-carboxylic acid: This compound also contains an azetidine ring and a Boc protecting group but differs in the presence of a pyrazole ring instead of a pyrrolidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains a selenazole ring and is used in the synthesis of heterocyclic amino acids.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for the synthesis of a wide range of bioactive molecules.
Eigenschaften
Molekularformel |
C13H22N2O4 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-7-10(8-15)14-5-4-9(6-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
BRPUZBGXSLNYIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)

![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
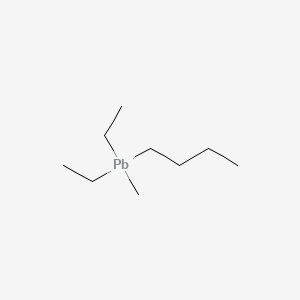
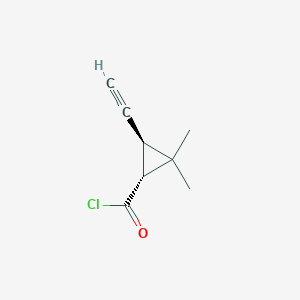
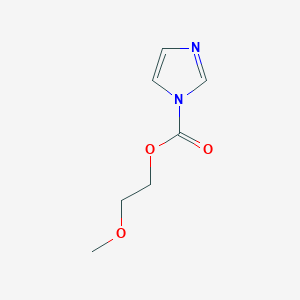
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
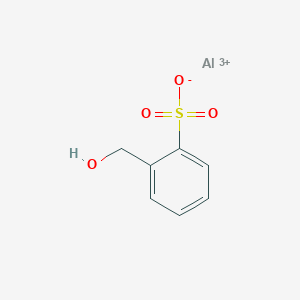
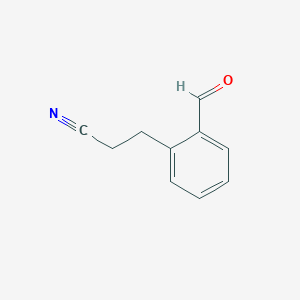

![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
